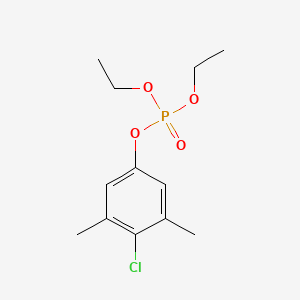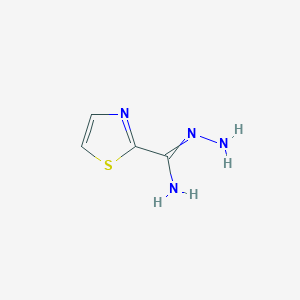
1,3-Thiazole-2-carbohydrazonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Thiazole-2-carbohydrazonamide is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles, including this compound, are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Thiazole-2-carbohydrazonamide can be synthesized through several methods. One common approach involves the reaction of thioamides with α-haloketones under basic conditions. Another method includes the cyclization of thiosemicarbazides with α-haloketones . These reactions typically require solvents such as ethanol or methanol and are conducted under reflux conditions.
Industrial Production Methods
Industrial production of this compound often involves the use of microwave irradiation to accelerate the reaction process. This method is advantageous as it reduces reaction times and increases yields. The use of catalysts such as copper or palladium can also enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Thiazole-2-carbohydrazonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
1,3-Thiazole-2-carbohydrazonamide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: It is investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: It is used in the production of dyes, pigments, and photographic sensitizers.
Mecanismo De Acción
The mechanism of action of 1,3-Thiazole-2-carbohydrazonamide involves its interaction with various molecular targets and pathways. It can inhibit enzymes, block receptors, or interfere with cellular processes. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell cycle regulation .
Comparación Con Compuestos Similares
1,3-Thiazole-2-carbohydrazonamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
These compounds share the thiazole ring structure but differ in their specific substituents and biological activities. This compound is unique due to its specific functional groups and the range of applications it offers in various fields .
Propiedades
Número CAS |
90980-72-6 |
|---|---|
Fórmula molecular |
C4H6N4S |
Peso molecular |
142.19 g/mol |
Nombre IUPAC |
N'-amino-1,3-thiazole-2-carboximidamide |
InChI |
InChI=1S/C4H6N4S/c5-3(8-6)4-7-1-2-9-4/h1-2H,6H2,(H2,5,8) |
Clave InChI |
MBNLZUCXIWNGOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=N1)C(=NN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




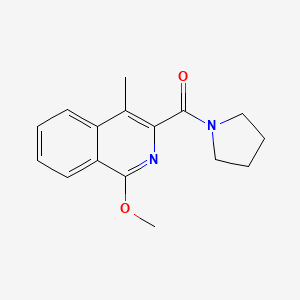
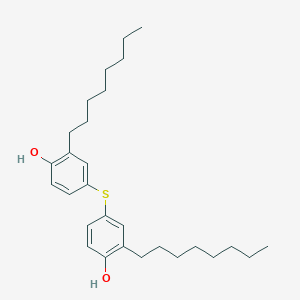

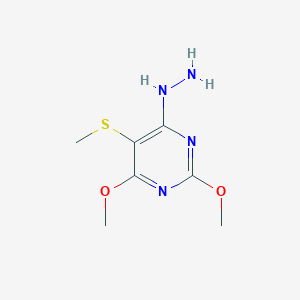
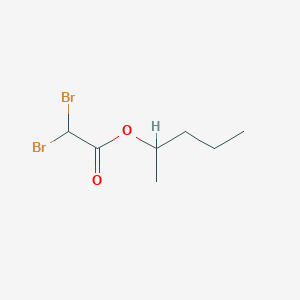
![4-{2-Oxo-2-[(prop-2-en-1-yl)amino]ethoxy}-N-(prop-2-en-1-yl)benzamide](/img/structure/B14372766.png)
![1-Oxo-4-[(propan-2-yl)oxy]-1lambda~5~-pyridine-2-carboxylic acid](/img/structure/B14372772.png)

![5-({4-[Bis(2-hydroxyethyl)amino]phenyl}methyl)imidazolidine-2,4-dione](/img/structure/B14372785.png)
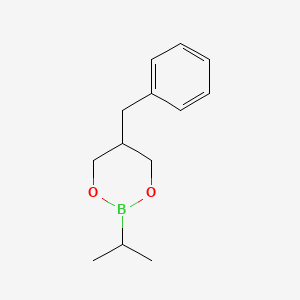
![1,1'-[Propane-1,1-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14372801.png)
